3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-3-1-2-10(6-11)14(19)17-12-7-16-18(8-12)13-4-5-20-9-13/h1-3,6-8,13H,4-5,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNRVUKKLLPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the oxolane ring, and finally the attachment of the benzamide group. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and oxolane precursors. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various substituted benzamides.
Scientific Research Applications
3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Physical Properties :
- Electron-withdrawing substituents (e.g., Cl in 3b, F in 3d) correlate with higher melting points (171–183°C) compared to electron-donating groups (e.g., p-tolyl in 3c: 123–125°C). This trend suggests stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) in halogenated derivatives .
- The oxolan-3-yl group in the target compound may improve solubility due to the oxygen atom’s hydrogen-bonding capacity, contrasting with purely aromatic substituents (e.g., phenyl in 3a) .
Synthetic Yields :
- Yields for analogs in range from 62–71%, influenced by steric and electronic effects of substituents. The target compound’s synthesis would likely follow similar coupling protocols but may require optimization for the oxolane group .
Biological Relevance: While biological data for the target compound are absent, pyrazole-carboxamide analogs in and thiadiazole derivatives in exhibit antimicrobial activity. The oxolane substituent could modulate membrane permeability or target binding compared to cyano or methyl groups .
Coordination Chemistry :
- Nickel and copper complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide () demonstrate the benzamide moiety’s ability to act as a bidentate ligand. The target compound’s amide and oxolane groups may similarly enable metal coordination, though this remains speculative without direct evidence .
Critical Analysis of Structural Divergence
- Oxolane vs. Aromatic Substituents : The oxolane ring introduces conformational flexibility and polarity absent in rigid aromatic substituents (e.g., phenyl, p-tolyl). This could enhance pharmacokinetic properties but reduce thermal stability (lower melting point) .
- Chlorine Positioning : The 3-chloro substitution on the benzamide is conserved across analogs, suggesting its critical role in electronic modulation or target interaction.
Biological Activity
3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzamide moiety linked to a pyrazole ring and an oxolane group. The chemical structure can be summarized as follows:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Cell Signaling Modulation : The compound appears to modulate key signaling pathways, which could influence cell proliferation and apoptosis in cancer cells.
Antioxidant Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant antioxidant properties. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been noted, with studies reporting an average inhibition rate of up to 86.5% in certain derivatives .
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting lipoxygenase (LOX) activity. The most potent inhibitors in related studies had IC50 values around 41 μM, indicating that this compound may also possess similar inhibitory capabilities .
Study 1: Inhibition of Lipoxygenase
A comparative study evaluated the lipoxygenase inhibitory activity of various benzamide derivatives, including our compound of interest. It was found that modifications on the pyrazole ring significantly affected the potency of the compounds, with structural variations leading to enhanced biological activity.
Study 2: Cytotoxicity Against Cancer Cells
Another study assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, leading to significant cell death in breast and colon cancer cells while sparing normal cells.
Comparative Analysis
| Compound Name | Molecular Weight | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | 249.69 g/mol | ~41 | Lipoxygenase Inhibition |
| Benzamide Derivative A | 250.00 g/mol | ~30 | Lipoxygenase Inhibition |
| Benzamide Derivative B | 245.00 g/mol | ~50 | Cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
